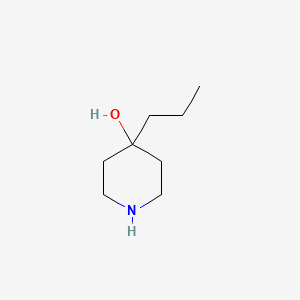
4-Propilpiperidin-4-ol
Descripción general
Descripción
4-Propylpiperidin-4-ol, also known as 1-propyl-4-piperidinol , is a chemical compound with a molecular weight of 143.23 .
Synthesis Analysis
Piperidine derivatives, including 4-Propylpiperidin-4-ol, have been synthesized and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Chemical Reactions Analysis
Piperidine derivatives have been synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
4-Propylpiperidin-4-ol is an oil at room temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Investigación en el Tratamiento del VIH
4-Propilpiperidin-4-ol: los derivados se han sintetizado y evaluado por su potencial en el tratamiento del VIH. Estos compuestos han mostrado promesa debido a sus actividades antagonistas de CCR5, lo cual es crucial en el proceso de entrada del VIH-1 en las células. El diseño de estos derivados se inspira en medicamentos aprobados por la FDA y tiene como objetivo crear nuevos antagonistas de CCR5 con un nuevo esqueleto como posibles tratamientos para el VIH .
Estimulantes del Crecimiento Agrícola
Se han realizado investigaciones sobre derivados de This compound por su actividad de estimulación del crecimiento en granos de trigo de primavera. Estos estudios comparan la eficacia de estos compuestos con reguladores del crecimiento nacionales, lo que indica su posible uso como estimulantes del crecimiento de las plantas en la agricultura .
Investigación Farmacológica
Se cree que el átomo de nitrógeno básico presente en los derivados de This compound ancla los ligandos al receptor CCR5 a través de una fuerte interacción de puente salino. Esta característica es común entre los antagonistas de CCR5 y es un punto clave en la investigación farmacológica para desarrollar nuevos tratamientos .
Resiliencia al Cambio Climático en los Cultivos
Se están estudiando los derivados de This compound por su capacidad de mejorar la resistencia de los cultivos a las tensiones abióticas como la sequía, la salinidad y los cambios extremos de temperatura. Esta investigación es particularmente relevante en el contexto del cambio climático y su impacto en la productividad agrícola .
Síntesis de Compuestos Orgánicos
La síntesis de This compound y sus derivados es un área de investigación significativa en la química orgánica. El proceso consiste en obtener estos compuestos con parámetros de síntesis básicos y confirmar sus estructuras a través de espectroscopia IR y espectrometría RMN .
Direcciones Futuras
Piperidines, including 4-Propylpiperidin-4-ol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Análisis Bioquímico
Biochemical Properties
4-Propylpiperidin-4-ol plays a significant role in biochemical reactions, particularly as a potential antagonist for the chemokine receptor CCR5 . This receptor is crucial for the entry of HIV-1 into host cells. The compound interacts with CCR5 by forming a strong salt-bridge interaction with the receptor’s basic nitrogen atom. Additionally, 4-Propylpiperidin-4-ol contains lipophilic groups that enhance its binding affinity .
Cellular Effects
4-Propylpiperidin-4-ol has been shown to influence various cellular processes. It exhibits antagonistic activity against the CCR5 receptor, thereby inhibiting HIV-1 entry into host cells . This interaction affects cell signaling pathways related to HIV infection.
Molecular Mechanism
The molecular mechanism of 4-Propylpiperidin-4-ol involves its binding to the CCR5 receptor. This binding inhibits the receptor’s interaction with HIV-1, preventing the virus from entering host cells . The compound’s structure, featuring a basic nitrogen atom and lipophilic groups, facilitates this interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Propylpiperidin-4-ol have been observed over time. The compound demonstrates stability under various conditions, maintaining its antagonistic activity against CCR5 .
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of 4-Propylpiperidin-4-ol vary with dosage. At lower doses, the compound effectively inhibits HIV-1 entry without significant adverse effects . Higher doses may lead to toxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Propylpiperidin-4-ol is involved in metabolic pathways related to its interaction with the CCR5 receptor. The compound may influence the metabolic flux and levels of metabolites associated with HIV-1 infection .
Transport and Distribution
Within cells and tissues, 4-Propylpiperidin-4-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Propylpiperidin-4-ol is primarily associated with its target, the CCR5 receptor . The compound’s activity and function are influenced by its localization within cellular compartments. Post-translational modifications and targeting signals may direct 4-Propylpiperidin-4-ol to specific organelles, further modulating its effects .
Propiedades
IUPAC Name |
4-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-8(10)4-6-9-7-5-8/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPXCWYPFFEOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734467 | |
| Record name | 4-Propylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923944-30-3 | |
| Record name | 4-Propylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


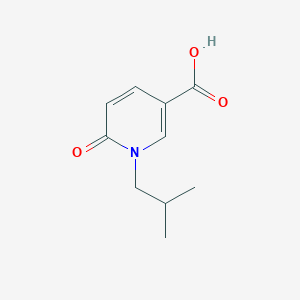
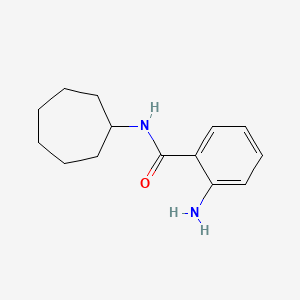
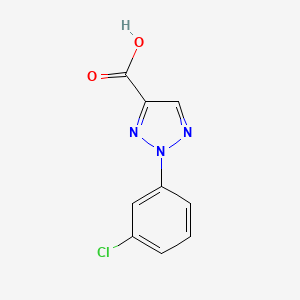
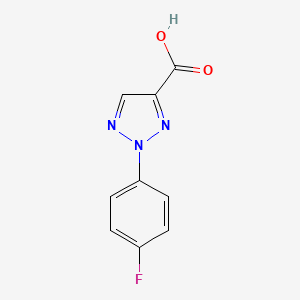



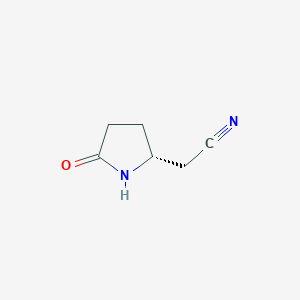
![2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1453700.png)
![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)


![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)
![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)
